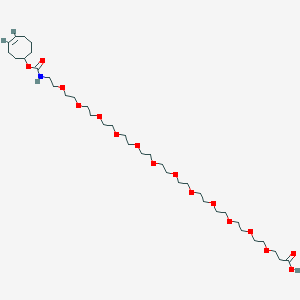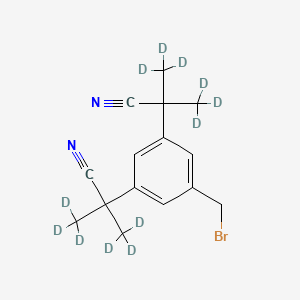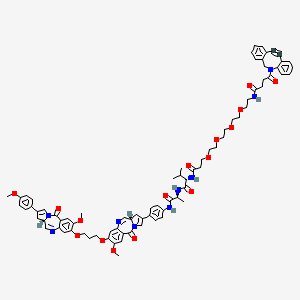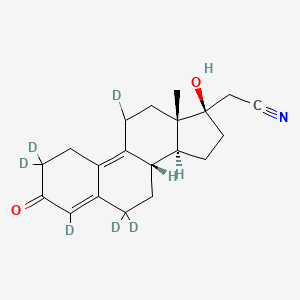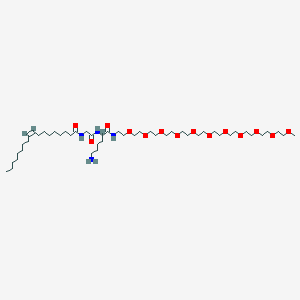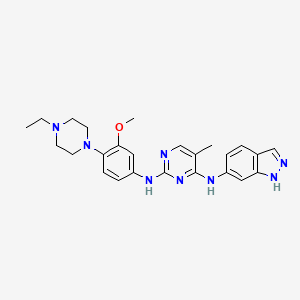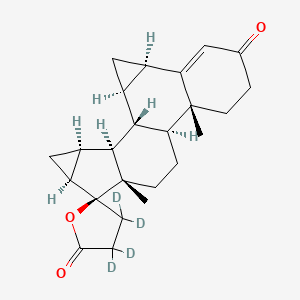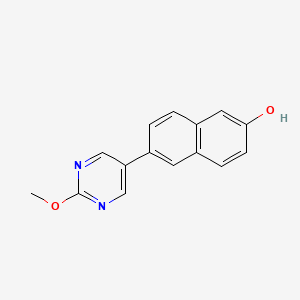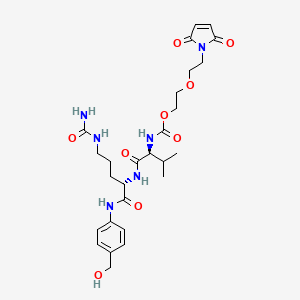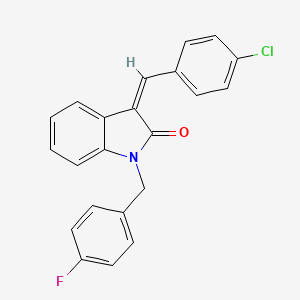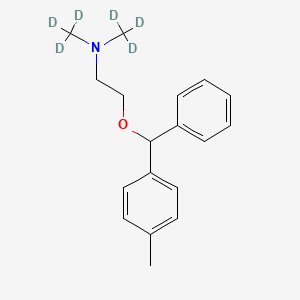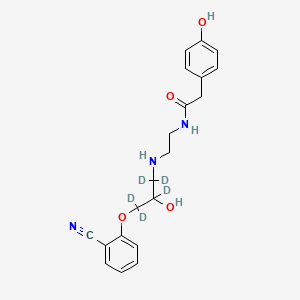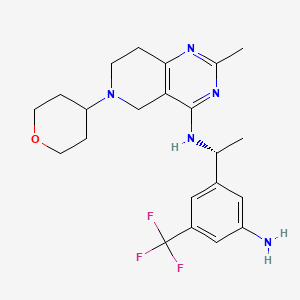
Sos1-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sos1-IN-9 is a potent inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway. This pathway is implicated in various cancers, making this compound a promising therapeutic candidate for RAS-driven malignancies .
Métodos De Preparación
The synthesis of Sos1-IN-9 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the use of methyl 5-bromo-2-methoxyisonicotinate as a starting material, which undergoes multiple reactions to form the final compound . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations.
Análisis De Reacciones Químicas
Sos1-IN-9 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include nucleophiles and electrophiles, which facilitate the formation of the desired products. The major products formed from these reactions are typically intermediates that are further processed to obtain the final compound .
Aplicaciones Científicas De Investigación
Sos1-IN-9 has been extensively studied for its potential applications in scientific research. It is primarily used in the field of oncology to investigate its effects on RAS-driven cancers. The compound has shown promising results in inhibiting the SOS1-KRAS interaction, leading to the suppression of cancer cell proliferation and survival . Additionally, this compound is used in drug discovery and development to identify new therapeutic agents targeting the RAS signaling pathway .
Mecanismo De Acción
The mechanism of action of Sos1-IN-9 involves the inhibition of the SOS1 protein, which is a guanine nucleotide exchange factor (GEF) for RAS. By binding to the SOS1 protein, this compound prevents the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on RAS, thereby inhibiting its activation. This leads to the suppression of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which are critical for cancer cell growth and survival .
Comparación Con Compuestos Similares
Sos1-IN-9 is unique in its ability to selectively inhibit the SOS1 protein, making it a valuable tool for studying the RAS signaling pathway. Similar compounds include other SOS1 inhibitors, such as HM99462 and MRTX0902, which also target the SOS1-KRAS interaction but may differ in their potency and selectivity . These compounds are being investigated for their potential use in combination therapies to overcome resistance to existing treatments .
Propiedades
Fórmula molecular |
C22H28F3N5O |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-2-methyl-6-(oxan-4-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H28F3N5O/c1-13(15-9-16(22(23,24)25)11-17(26)10-15)27-21-19-12-30(18-4-7-31-8-5-18)6-3-20(19)28-14(2)29-21/h9-11,13,18H,3-8,12,26H2,1-2H3,(H,27,28,29)/t13-/m1/s1 |
Clave InChI |
CHKZWOWIGAKWBR-CYBMUJFWSA-N |
SMILES isomérico |
CC1=NC2=C(CN(CC2)C3CCOCC3)C(=N1)N[C@H](C)C4=CC(=CC(=C4)N)C(F)(F)F |
SMILES canónico |
CC1=NC2=C(CN(CC2)C3CCOCC3)C(=N1)NC(C)C4=CC(=CC(=C4)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
